molecular formula C20H14N2O B100523 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-39-8

3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No. B100523
CAS RN: 17408-39-8
M. Wt: 298.3 g/mol
InChI Key: APZZXOUIPZBQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. This compound is a pyrazolopyridine derivative, which is a class of compounds that has shown potential in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine is not fully understood. However, it has been reported to interact with various targets, including enzymes and receptors, which are involved in the progression of various diseases. For example, the compound has been reported to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to inhibit the activity of various kinases, which play a critical role in the progression of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine depend on the disease being treated and the target being inhibited. For example, the compound has been reported to induce apoptosis in cancer cells, which leads to a decrease in cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the level of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function in patients with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various diseases and their mechanisms of action. Additionally, the synthesis method for this compound is relatively simple and has a high yield, which makes it easy to obtain in large quantities.
One of the limitations of using 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the research on 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine. One direction is to further investigate the mechanism of action of this compound. This will help to better understand how the compound interacts with various targets and may lead to the development of more effective treatments for various diseases.
Another direction is to investigate the potential of this compound in combination with other drugs. Combination therapy has been shown to be effective in the treatment of various diseases, and it may be possible to enhance the activity of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine by combining it with other drugs.
Finally, future research could focus on the development of new derivatives of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine. This may lead to the development of compounds with improved activity and reduced toxicity, which could be used in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine involves the reaction of 2-phenylpyridine-3-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final product. This method has been reported to have a high yield and is relatively simple to carry out.

Scientific Research Applications

3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has been reported to exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease. Additionally, 3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

17408-39-8

Product Name

3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

phenyl-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C20H14N2O/c23-20(16-11-5-2-6-12-16)18-17-13-7-8-14-22(17)21-19(18)15-9-3-1-4-10-15/h1-14H

InChI Key

APZZXOUIPZBQFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)C4=CC=CC=C4

synonyms

3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine

Origin of Product

United States

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